molecular formula C18H21NO2 B6594348 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol CAS No. 1019554-61-0

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol

Cat. No.: B6594348
CAS No.: 1019554-61-0
M. Wt: 283.4 g/mol
InChI Key: UPBJCAKXYMMSQY-UHFFFAOYSA-N
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Description

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol is a complex organic compound that belongs to the class of phenols. This compound is characterized by the presence of an indene moiety, which is a bicyclic structure consisting of a benzene ring fused to a five-membered ring. The compound also contains an ethoxy group and a phenolic hydroxyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol typically involves multiple steps One common method starts with the preparation of the indene moiety, which can be synthesized through the cyclization of appropriate precursorsFinally, the ethoxy group is introduced through an etherification reaction, where the phenolic hydroxyl group is reacted with an ethyl halide in the presence of a base .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts, such as palladium or platinum, can also enhance the reaction rates and yields. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The indene moiety can be reduced to form a fully saturated bicyclic structure.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated bicyclic structures.

    Substitution: Various alkyl or aryl ethers.

Scientific Research Applications

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol involves its interaction with specific molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The indene moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can modulate various biological pathways, leading to the observed bioactive effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-methoxyphenol
  • 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-propoxyphenol

Uniqueness

Compared to its analogs, 2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol exhibits unique properties due to the presence of the ethoxy group. This group can influence the compound’s solubility, reactivity, and binding interactions, making it a valuable compound for various applications .

Biological Activity

Overview

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol is a complex organic compound with notable biological activities. The compound features an indene moiety, an ethoxy group, and a phenolic hydroxyl group, which contribute to its unique chemical properties and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

PropertyDetails
IUPAC Name This compound
Molecular Formula C18H21NO2
Molecular Weight 283.4 g/mol
CAS Number 1019554-61-0

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding : The phenolic hydroxyl group can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity.
  • Hydrophobic Interactions : The indene moiety may engage with hydrophobic pockets in proteins, enhancing binding affinity and modulating various biological pathways.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown significant antibacterial activity against various strains of bacteria including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain related compounds have been reported as low as 62.5 µg/mL against E. coli and 78.12 µg/mL against E. faecalis .

Anticancer Properties

In vitro studies have demonstrated the potential antiproliferative effects of this compound on cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The IC50 values for related compounds were found to be around 226 µg/mL for HeLa cells and 242.52 µg/mL for A549 cells . These findings suggest that the compound may inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

The compound is also being explored for its anti-inflammatory properties. Preliminary research suggests that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation.

Case Studies

A recent study explored the biological activities of methanolic extracts from plants containing similar phenolic compounds. The extracts showed significant antibacterial effects and antiproliferative activities against human cancer cell lines . Such findings underscore the relevance of phenolic compounds in medicinal chemistry.

Properties

IUPAC Name

2-[(2,3-dihydro-1H-inden-5-ylamino)methyl]-6-ethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-2-21-17-8-4-7-15(18(17)20)12-19-16-10-9-13-5-3-6-14(13)11-16/h4,7-11,19-20H,2-3,5-6,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBJCAKXYMMSQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901188117
Record name 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019554-61-0
Record name 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019554-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(2,3-Dihydro-1H-inden-5-yl)amino]methyl]-6-ethoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901188117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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